molecular formula C12H13NO3 B1405513 Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate CAS No. 1427460-94-3

Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate

Cat. No. B1405513
M. Wt: 219.24 g/mol
InChI Key: HDLOLVTUOBBAFA-UHFFFAOYSA-N
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Description

“Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate” is C12H13NO3 .


Chemical Reactions Analysis

Benzoxazole derivatives have been used in various chemical reactions. For instance, a mixture of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole and anhydrous potassium carbonate in dry acetone was prepared to which ethyl chloroacetate was added and the mixture was stirred for 8 hours at room temperature .


Physical And Chemical Properties Analysis

The predicted boiling point of “Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate” is 314.8±17.0 °C and its predicted density is 1.183±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial Activity

  • Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate derivatives have shown potential in antimicrobial applications. For instance, compounds synthesized from methyl 2-substituted benzoxazole-5-carboxylate exhibited significant antimicrobial activity, highlighting the bio-potential of benzoxazole derivatives in combating microbial infections (Balaswamy et al., 2012).

Biological Activity

  • The biological activity of various benzoxazole derivatives, including those related to Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate, has been explored. Research on compounds derived from 6-methyl 2-thiouracil, for example, has shown significant antibacterial activity against various bacterial strains, indicating the potential of these compounds in medical applications (Mohammad et al., 2017).

Fluorescence and Light Emitting Properties

  • Certain benzoxazole derivatives have been studied for their fluorescence efficiency, with compounds like 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives emitting blue light. This suggests potential use in optical applications and light-emitting devices (Mahadevan et al., 2014).

Crystal Structure and Pharmaceutical Applications

  • The crystal structure of compounds like azilsartan methyl ester, which includes benzoxazole derivatives, has been investigated, providing valuable insights for pharmaceutical applications and drug development (Li et al., 2015).

Potential COX-2 / 5-LOX Inhibitors

  • Methyl benzoxazinyl acetates have been synthesized and tested as potential COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitors, indicating their potential therapeutic use in inflammation and pain management (Reddy & Rao, 2008).

properties

IUPAC Name

methyl 2-(2-ethyl-1,3-benzoxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-11-13-9-6-8(7-12(14)15-2)4-5-10(9)16-11/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLOLVTUOBBAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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